molecular formula C5H12N2O2S B13548005 (S)-Piperidine-3-sulfonamide

(S)-Piperidine-3-sulfonamide

Cat. No.: B13548005
M. Wt: 164.23 g/mol
InChI Key: RYMQXPUHFWFSSQ-YFKPBYRVSA-N
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Description

(3S)-piperidine-3-sulfonamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-piperidine-3-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from various starting materials such as pyridine or piperidine itself.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3S)-piperidine-3-sulfonamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-piperidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or alcohols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3S)-piperidine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate for treating various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-piperidine-3-sulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzymes involved in folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.

    Piperidine-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position.

    N-methylpiperidine-3-sulfonamide: Similar structure but with an additional methyl group on the nitrogen atom.

Uniqueness

(3S)-piperidine-3-sulfonamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The (3S) configuration may result in different binding affinities and selectivities compared to its isomers, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

(3S)-piperidine-3-sulfonamide

InChI

InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m0/s1

InChI Key

RYMQXPUHFWFSSQ-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@@H](CNC1)S(=O)(=O)N

Canonical SMILES

C1CC(CNC1)S(=O)(=O)N

Origin of Product

United States

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